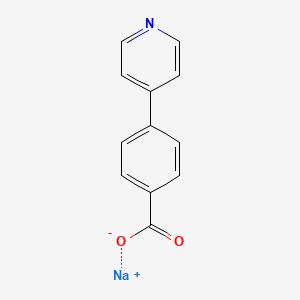

Sodium 4-(pyridin-4-yl)benzoate

Vue d'ensemble

Description

Sodium 4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of pyridylbenzoates It is characterized by the presence of a pyridine ring attached to a benzoate moiety, with a sodium ion balancing the charge

Mécanisme D'action

Target of Action

Sodium 4-(pyridin-4-yl)benzoate, also known as 4-(pyridin-4-yl)benzoate, is primarily used in the formation of robust pyridylbenzoate metal–organic frameworks . These frameworks are used as sorbents for volatile solvents and gases . The compound’s primary targets are therefore these volatile compounds, including halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .

Mode of Action

The compound interacts with its targets through adsorption . The activated isostructural porous compounds, where 4-(pyridin-4-yl)benzoate is used, show rotational disorder of one ring on each linker . This allows for the adsorption of the target compounds . The crystal structure obtained by vapour sorption of iodine into the framework could be desolvated to a phase isostructural with the original, indicating the robustness of the framework to cycling through sorption/desorption processes .

Biochemical Pathways

The compound plays a crucial role in the sorption and desorption processes of volatile compounds . This suggests that it may influence pathways related to these processes.

Pharmacokinetics

The compound’s robustness to cycling through sorption/desorption processes suggests that it may have good stability .

Result of Action

The result of this compound’s action is the effective adsorption of volatile compounds . The compound shows higher adsorption capacity for both carbon dioxide and hydrogen . This makes it useful in applications such as gas sorption and storage .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a specific substituent in a guest molecule allows a given set of specific host–guest supramolecular interactions which may include hydrogen or halogen bonding . These interactions often involve structural changes which can reversibly induce pore opening and closing . Such reversibility in sorption/desorption in response to chemical and physical stimuli are important in the recovery of adsorbents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pyridin-4-yl)benzoate typically involves the reaction of 4-(pyridin-4-yl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is isolated by crystallization or precipitation. The general reaction can be represented as:

4-(pyridin-4-yl)benzoic acid+NaOH→Sodium 4-(pyridin-4-yl)benzoate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxide derivatives.

Reduction: The compound can be reduced to form different hydrogenated products.

Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Hydrogenated pyridine derivatives.

Substitution: Halogenated or nitrated benzoate derivatives.

Applications De Recherche Scientifique

Sodium 4-(pyridin-4-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is used in the development of metal-organic frameworks (MOFs) for gas adsorption and separation.

Comparaison Avec Des Composés Similaires

Sodium 4-(pyridin-4-yl)benzoate can be compared with other pyridylbenzoates, such as:

Sodium 3-(pyridin-4-yl)benzoate: Similar structure but different positional isomer.

Sodium 4-(pyridin-3-yl)benzoate: Pyridine ring attached at a different position on the benzoate moiety.

Uniqueness:

Structural Differences: The position of the pyridine ring affects the chemical reactivity and physical properties of the compound.

Applications: this compound is particularly noted for its use in MOFs and its potential biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Activité Biologique

Sodium 4-(pyridin-4-yl)benzoate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Overview of the Compound

This compound is a sodium salt of 4-(pyridin-4-yl)benzoic acid, characterized by its pyridine and benzoate functional groups. Its structural formula can be represented as follows:

Target of Action

The compound primarily acts through interactions with various biological targets, influencing biochemical pathways related to microbial growth and cancer cell proliferation. It has been shown to inhibit certain enzymes involved in the metabolic processes of pathogens and cancerous cells.

Mode of Action

This compound exhibits its biological effects mainly through adsorption mechanisms. This allows it to effectively bind to target sites, disrupting normal biological functions.

Biochemical Pathways

Research indicates that the compound plays a significant role in sorption and desorption processes, which are crucial for the adsorption of volatile compounds in biological systems. This property may enhance its efficacy in various therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Acinetobacter baumannii | 15 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains revealed significant antibacterial activity, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanisms and potential applications in clinical settings .

- Cancer Research : Another research project focused on the compound's effects on colorectal cancer cells showed that treatment with this compound led to reduced cell viability and increased cell cycle arrest at the G2/M phase. This suggests a potential role in cancer therapy by inhibiting tumor growth and proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridylbenzoates, such as Sodium 3-(pyridin-4-yl)benzoate and Sodium 4-(pyridin-3-yl)benzoate. The differences in their structures can significantly influence their biological activities:

| Compound | Structural Difference | Notable Activity |

|---|---|---|

| Sodium 3-(pyridin-4-yl)benzoate | Different position of pyridine ring | Moderate antibacterial activity |

| Sodium 4-(pyridin-3-yl)benzoate | Different position on benzoate moiety | Lower anticancer efficacy |

The unique positioning of the pyridine ring in this compound enhances its reactivity and interaction with biological targets, making it particularly noteworthy for further research .

Propriétés

IUPAC Name |

sodium;4-pyridin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMVHIFOUTVBU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635473 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207798-97-8 | |

| Record name | Sodium 4-(pyridin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.